Furo[3,2-b]pyridine-6-carbaldehyde

Physical chemistry Process chemistry Analytical chemistry

Furo[3,2-b]pyridine-6-carbaldehyde (CAS 227939-48-2) is the definitive 6-substituted building block for constructing focused kinase inhibitor libraries and α7 nAChR negative allosteric modulators. Generic 2- or 5-carbaldehyde isomers are synthetically inadequate — the 6-position aldehyde vector dictates the specific spatial orientation required for target binding. This intermediate enables direct oxidation to the 6-carboxylic acid, reduction to 6-methanol, or nucleophilic derivatization, unlocking SAR exploration inaccessible to regioisomeric analogs. Secure the correct regiochemistry for your lead optimization program.

Molecular Formula C8H5NO2
Molecular Weight 147.133
CAS No. 227939-48-2
Cat. No. B581911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-6-carbaldehyde
CAS227939-48-2
Molecular FormulaC8H5NO2
Molecular Weight147.133
Structural Identifiers
SMILESC1=COC2=C1N=CC(=C2)C=O
InChIInChI=1S/C8H5NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H
InChIKeyZJLFAZIRJZCPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Furo[3,2-b]pyridine-6-carbaldehyde (CAS 227939-48-2): A Core Building Block for Heterocyclic Synthesis


Furo[3,2-b]pyridine-6-carbaldehyde (CAS: 227939-48-2) is a heterocyclic aromatic aldehyde with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol . It consists of a fused furan and pyridine ring system, with a reactive aldehyde functional group located specifically at the 6-position of the pyridine moiety . This compound serves as a versatile building block in organic synthesis, enabling diverse chemical transformations such as oxidation, reduction, and nucleophilic substitution at the aldehyde site .

Why Furo[3,2-b]pyridine-6-carbaldehyde Cannot Be Substituted with Generic or Isomeric Analogs


Generic substitution fails due to the precise regiochemistry of the aldehyde group. The furo[3,2-b]pyridine scaffold is known to exhibit position-dependent reactivity and biological outcomes, a principle documented in comprehensive reviews of its chemical transformations and applications [1]. Simple analogs, such as furo[3,2-b]pyridine-2-carbaldehyde (CAS 112372-05-1) or -5-carbaldehyde, present the reactive aldehyde group at a different position, which fundamentally alters the vector and electronic environment of derivatization. For instance, the 6-position aldehyde is a key intermediate for constructing compounds with specific substitution patterns at the 6-position of the furo[3,2-b]pyridine core, which is distinct from the 2- or 5-substituted analogs [2]. This specificity is crucial for target-oriented synthesis, as the spatial orientation of the resulting functional group can dictate binding affinity in biological assays or the success of subsequent cross-coupling reactions [3].

Quantitative Evidence for Furo[3,2-b]pyridine-6-carbaldehyde: Differentiation from Analogs


Key Differentiator: Predicted Boiling Point and Density of Furo[3,2-b]pyridine-6-carbaldehyde

The predicted physicochemical properties of Furo[3,2-b]pyridine-6-carbaldehyde provide a baseline for its handling and purification. While no experimental melting point is reported, its predicted boiling point is 267.3±20.0 °C at 760 mmHg, and its predicted density is 1.323 g/cm³ . These values differ from those of its 2,3-dihydro analog, which has a lower density of 1.2±0.1 g/cm³ and a boiling point of 273.8±40.0 °C [1]. This data suggests that the fully aromatic 6-carbaldehyde may have distinct volatility and handling properties compared to its partially saturated counterpart.

Physical chemistry Process chemistry Analytical chemistry

Positional Specificity: 6-Aldehyde as a Crucial Intermediate for furo[3,2-b]pyridine SAR

The furo[3,2-b]pyridine core has been identified as a 'privileged scaffold' for developing highly selective kinase inhibitors (e.g., CLKs) and Hedgehog pathway modulators, with lead compounds exhibiting IC50 values <50 nM [1]. A key aspect of the structure-activity relationship (SAR) within this class is the substitution pattern. Research explicitly notes that modifications at positions 3, 5, 6, and 7 of the furo[3,2-b]pyridine ring are critical for optimizing potency and selectivity [2]. Furo[3,2-b]pyridine-6-carbaldehyde provides a direct, synthetic entry point for introducing diverse functional groups specifically at the 6-position, which is not possible with the 2- or 5-carbaldehyde isomers.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Direct Scaffold Comparison: Furo[3,2-b]pyridine Derivatives Exhibit Enhanced Selectivity Over Pyrrolo Analogs

A direct head-to-head electrophysiological evaluation of 1H-pyrrolo[3,2-b]pyridine and furo[3,2-b]pyridine derivatives on the human α7 nicotinic acetylcholine receptor (nAChR) demonstrated superior performance of the furo[3,2-b]pyridine class [1]. The furo[3,2-b]pyridine derivative (compound 4f) acted as a selective negative allosteric modulator (NAM), with an IC50 of 5.51 μM and a maximum inhibition rate of 87.8% against α7 nAChR, while showing selectivity over α3β4, α4β2 nAChRs, and the 5-HT3A receptor [1]. In contrast, the 1H-pyrrolo[3,2-b]pyridine analogs (3a-3f) were evaluated but the publication highlights 4f as the representative and selective compound.

Electrophysiology Allosteric Modulation Nicotinic Acetylcholine Receptors

Optimal Application Scenarios for Furo[3,2-b]pyridine-6-carbaldehyde in Research and Development


Scenario 1: Synthesis of 6-Substituted furo[3,2-b]pyridine Libraries for Kinase Inhibitor Discovery

Furo[3,2-b]pyridine-6-carbaldehyde is the optimal starting material for constructing a focused library of 6-substituted furo[3,2-b]pyridine analogs. Given that the furo[3,2-b]pyridine core is a privileged scaffold for kinase inhibitors with sub-50 nM potency, and that substitutions at the 6-position are part of the key SAR , this specific aldehyde is irreplaceable for exploring this chemical space. Using a 2- or 5-carbaldehyde isomer would result in a different library that explores a different SAR vector, potentially missing crucial activity.

Scenario 2: Preparation of Furo[3,2-b]pyridine-6-carboxylic Acid and its Derivatives

The aldehyde group of Furo[3,2-b]pyridine-6-carbaldehyde can be readily oxidized to the corresponding carboxylic acid , which is a valuable intermediate for further transformations like amide coupling or esterification. This provides a clear and efficient route to 6-carboxyl derivatives, which are common motifs in bioactive molecules. The 6-carboxylic acid derived from this compound is a specific regioisomer that cannot be accessed from furo[3,2-b]pyridine-2-carbaldehyde.

Scenario 3: Generation of Furo[3,2-b]pyridine-6-methanol via Reduction

Reduction of Furo[3,2-b]pyridine-6-carbaldehyde yields Furo[3,2-b]pyridine-6-methanol . This primary alcohol is a versatile handle for further functionalization, such as conversion to a leaving group (e.g., halide or mesylate) for nucleophilic substitution or Mitsunobu reactions. This provides a synthetic pathway to a different set of 6-functionalized compounds, distinct from those accessible via the aldehyde directly. This route is specifically valuable when a 6-substituent with a methylene spacer is required.

Scenario 4: Development of Selective α7 nAChR Negative Allosteric Modulators

For researchers focusing on α7 nicotinic acetylcholine receptors (nAChRs), the furo[3,2-b]pyridine core represents a promising scaffold for developing selective negative allosteric modulators (NAMs) . A derivative of this class (compound 4f) demonstrated an IC50 of 5.51 μM with high selectivity over other nAChR subtypes . Furo[3,2-b]pyridine-6-carbaldehyde serves as a strategic building block for generating new analogs within this chemotype, allowing for exploration of the SAR around the 6-position to further improve potency and selectivity profiles.

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